molecular formula C22H21N3OS2 B283985 4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one

4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B283985
M. Wt: 407.6 g/mol
InChI Key: STSKRXGJLNAZCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that the compound can reduce inflammation and cancer cell growth in animal models. It has also been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

One advantage of using 4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one in lab experiments is its potential as a multi-targeted agent, meaning it can target multiple pathways involved in disease progression. However, limitations include its low solubility and stability, which can make it difficult to work with in certain experiments.

Future Directions

Future research on 4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one could focus on its potential as a treatment for various inflammatory diseases, cancer, and microbial infections. Additionally, further studies could investigate its mechanism of action and potential side effects to better understand its therapeutic potential. The compound could also be modified to improve its solubility and stability, making it more suitable for use in lab experiments and potential drug development.

Synthesis Methods

The synthesis of 4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one involves the reaction of 4-methylthiophenol with 2-bromo-4'-methylacetophenone to form 4-(4-methylphenyl)-1,3-thiazol-2-ylthiol. This intermediate is then reacted with 2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one in the presence of potassium carbonate to form the final product.

Scientific Research Applications

The compound has shown potential as an anti-inflammatory agent in various studies. It has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. Additionally, it has shown promise as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. The compound has also been investigated for its potential use as an antimicrobial agent, with studies showing its effectiveness against various bacterial and fungal strains.

Properties

Molecular Formula

C22H21N3OS2

Molecular Weight

407.6 g/mol

IUPAC Name

4-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl]-2-phenyl-5-propyl-4H-pyrazol-3-one

InChI

InChI=1S/C22H21N3OS2/c1-3-7-18-20(21(26)25(24-18)17-8-5-4-6-9-17)28-22-23-19(14-27-22)16-12-10-15(2)11-13-16/h4-6,8-14,20H,3,7H2,1-2H3

InChI Key

STSKRXGJLNAZCC-UHFFFAOYSA-N

SMILES

CCCC1=NN(C(=O)C1SC2=NC(=CS2)C3=CC=C(C=C3)C)C4=CC=CC=C4

Canonical SMILES

CCCC1=NN(C(=O)C1SC2=NC(=CS2)C3=CC=C(C=C3)C)C4=CC=CC=C4

Origin of Product

United States

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